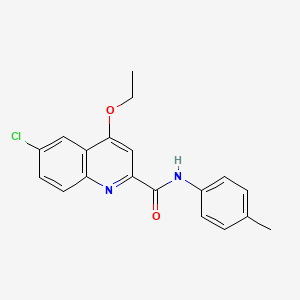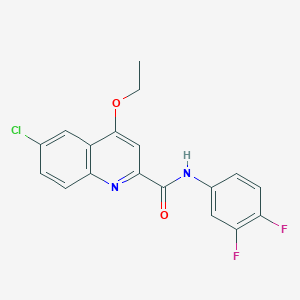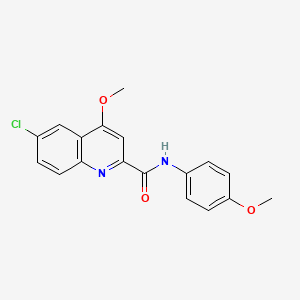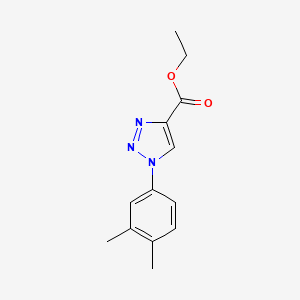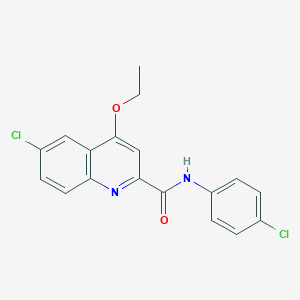
6-chloro-N-(4-chlorophenyl)-4-ethoxyquinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N-(4-chlorophenyl)-4-ethoxyquinoline-2-carboxamide (CECQC) is an important chemical compound used in a variety of scientific research applications. It is a quinoline-based compound that is widely used in synthetic organic chemistry, drug discovery, and other biochemical and physiological studies. CECQC is an attractive compound due to its low cost and wide availability.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-(4-chlorophenyl)-4-ethoxyquinoline-2-carboxamide is widely used in scientific research applications. It has been used for the synthesis of a variety of heterocyclic compounds, including pyridines, quinolines, and phenazines. It has also been used as a building block for the synthesis of a variety of drugs, including anti-cancer agents, anti-bacterial agents, and anti-inflammatory agents. In addition, this compound has been used in biochemical and physiological studies, including studies of enzyme inhibition, receptor binding, and signal transduction.
Wirkmechanismus
The mechanism of action of 6-chloro-N-(4-chlorophenyl)-4-ethoxyquinoline-2-carboxamide is not yet fully understood. It is thought to act as an inhibitor of a variety of enzymes and receptors, including cytochrome P450 enzymes, phosphatases, and G-protein coupled receptors. It is also thought to modulate the activity of various signaling pathways, including those involved in inflammation and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other compounds. It has also been shown to inhibit phosphatases, which are involved in the regulation of cell growth and survival. Furthermore, this compound has been shown to interact with a variety of G-protein coupled receptors, which are involved in the regulation of a variety of physiological processes. Finally, this compound has been shown to modulate the activity of various signaling pathways, including those involved in inflammation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-chloro-N-(4-chlorophenyl)-4-ethoxyquinoline-2-carboxamide in laboratory experiments is its low cost and wide availability. In addition, it is relatively easy to synthesize and can be used in a variety of research applications. However, there are some limitations to using this compound in laboratory experiments. It is a relatively unstable compound, and must be stored at low temperatures to prevent degradation. In addition, its mechanism of action is not yet fully understood, and further research is needed to better understand its effects.
Zukünftige Richtungen
There are a number of potential future directions for research involving 6-chloro-N-(4-chlorophenyl)-4-ethoxyquinoline-2-carboxamide. One potential area of research is the development of new synthetic methods for the production of this compound. In addition, further research is needed to better understand the mechanism of action of this compound and its effects on various physiological processes. Finally, further research is needed to explore the potential therapeutic applications of this compound, such as its use as an anti-cancer agent or an anti-inflammatory agent.
Synthesemethoden
6-chloro-N-(4-chlorophenyl)-4-ethoxyquinoline-2-carboxamide can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-chlorophenyl ethoxyquinoline with chloroacetyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces a mixture of the desired this compound and the corresponding N-chloro derivative. The desired compound can then be isolated by chromatographic techniques.
Eigenschaften
IUPAC Name |
6-chloro-N-(4-chlorophenyl)-4-ethoxyquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-2-24-17-10-16(22-15-8-5-12(20)9-14(15)17)18(23)21-13-6-3-11(19)4-7-13/h3-10H,2H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXSWCGMJBJUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-chloro-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515616.png)
![ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515624.png)
![ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515625.png)
![ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515638.png)
![ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515641.png)
![ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515647.png)
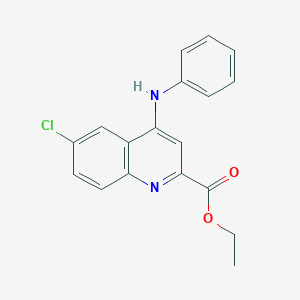

![6-chloro-4-ethoxy-N-[4-(propan-2-yl)phenyl]quinoline-2-carboxamide](/img/structure/B6515674.png)
